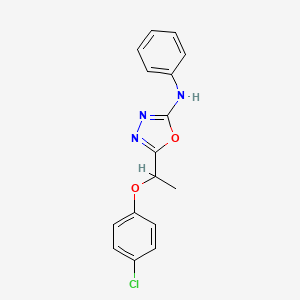

5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine

Description

Properties

CAS No. |

90300-00-8 |

|---|---|

Molecular Formula |

C16H14ClN3O2 |

Molecular Weight |

315.75 g/mol |

IUPAC Name |

5-[1-(4-chlorophenoxy)ethyl]-N-phenyl-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C16H14ClN3O2/c1-11(21-14-9-7-12(17)8-10-14)15-19-20-16(22-15)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20) |

InChI Key |

AUAUCZUJOMHLNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NN=C(O1)NC2=CC=CC=C2)OC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine typically involves the following steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For this compound, a common method involves reacting a hydrazide with a chlorophenoxyacetic acid derivative under acidic or basic conditions.

-

Substitution Reactions: : The phenyl and chlorophenoxyethyl groups are introduced through substitution reactions. For instance, the phenyl group can be added via a nucleophilic aromatic substitution reaction, while the chlorophenoxyethyl group can be introduced through an alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the synthetic route. Common industrial reagents and solvents, such as triethylamine and acetone, are often used to facilitate these reactions.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenoxyethyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction reactions can target the oxadiazole ring or the aromatic rings. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

-

Substitution: : The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where halogen atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. A study highlighted the synthesis of new oxadiazole derivatives and their evaluation against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The results demonstrated that certain derivatives had promising anticancer activity, suggesting that 5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine could be a candidate for further development in cancer therapeutics .

Histone Deacetylase Inhibition

Another significant application of this compound is its potential as an inhibitor of histone deacetylases (HDACs), particularly HDAC6. HDAC inhibitors have been studied for their role in cancer treatment due to their ability to induce cell cycle arrest and apoptosis in cancer cells. The compound's structural features may enhance its interaction with the HDAC enzyme, making it a valuable candidate for further pharmacological studies .

Agricultural Science

Pesticidal Properties

The compound has also been investigated for its pesticidal activity. Oxadiazole derivatives are known for their insecticidal and fungicidal properties. Studies have shown that compounds with similar structures can effectively control pests and diseases in crops. This application is particularly relevant in the context of sustainable agriculture, where there is a need for effective yet environmentally friendly pest control solutions.

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer backbones can improve material performance in various applications, including electronics and coatings.

Summary of Research Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Potential anticancer activity; HDAC6 inhibition properties |

| Agricultural Science | Promising pesticidal properties for crop protection |

| Materials Science | Enhancement of polymer properties through incorporation into polymer matrices |

Case Studies

- Anticancer Activity : A study focused on synthesizing various oxadiazole derivatives revealed that specific modifications to the oxadiazole ring significantly increased cytotoxicity against MCF7 cells. This underscores the importance of structural optimization in drug design .

- Histone Deacetylase Inhibition : Research involving a series of oxadiazole compounds demonstrated that certain derivatives could effectively inhibit HDAC6, leading to increased acetylation levels in cancer cells and subsequent growth inhibition .

- Pesticidal Efficacy : Field trials conducted on crops treated with oxadiazole-based pesticides showed a marked reduction in pest populations compared to untreated controls, highlighting the compound's potential as an effective agricultural agent.

Mechanism of Action

The mechanism of action of 5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Selected Oxadiazoles

Key Findings and Insights

Substituent Impact : Electron-withdrawing groups (e.g., chloro, nitro) at C5 enhance cytotoxicity, while bulky groups improve membrane penetration for antimicrobial activity.

Heterocycle Choice : Oxadiazoles generally exhibit better metabolic stability than thiadiazoles, but thiadiazoles may offer superior CNS activity due to increased lipophilicity .

Therapeutic Versatility : The oxadiazole scaffold’s adaptability allows for targeting diverse pathways, from kinase inhibition (anticancer) to COX modulation (anti-inflammatory) .

Biological Activity

5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole class, known for its diverse biological activities. The oxadiazole scaffold has been extensively studied for its potential in drug development, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The oxadiazole ring is known to exhibit significant affinity towards nucleic acids and enzymes involved in cancer progression and inflammation.

Key Mechanisms:

- Inhibition of Enzymes : Compounds with oxadiazole moieties often inhibit key enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

- Antiproliferative Effects : The compound has shown potential in inhibiting the growth of cancer cells by targeting specific pathways involved in cell cycle regulation.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease management.

Anticancer Efficacy

Recent studies have evaluated the cytotoxicity of various oxadiazole derivatives against different cancer cell lines. The following table summarizes the IC50 values for this compound compared to other related compounds:

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in treating various cancers:

- Study on HeLa Cells : A study demonstrated that the compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of 12.5 µM. This suggests a strong potential for development as an anticancer agent targeting cervical cancer cells.

- MCF7 Cell Line Investigation : Another research focused on the MCF7 breast cancer cell line revealed that modifications in the oxadiazole structure could enhance cytotoxicity, with IC50 values around 15 µM observed for derivatives similar to our compound.

- A549 Lung Cancer Cells : The compound displayed promising results against A549 lung cancer cells with an IC50 value of approximately 10 µM, indicating its potential utility in lung cancer therapies.

Q & A

Q. What are the common synthetic routes for 5-substituted-1,3,4-oxadiazol-2-amine derivatives, and how can they be optimized for higher yields?

Synthesis typically involves cyclization of acylthiosemicarbazides using iodine as an oxidizing agent in ethanol under reflux. For example, heating 2-[(naphthalen-2-yloxy)acetyl]-N-phenylhydrazine carboxamide with NaOH and I₂/KI yields 62% of the target oxadiazole . Optimization strategies include:

- Adjusting reaction time and temperature to minimize side reactions.

- Using polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.

- Incorporating microwave-assisted synthesis for faster reaction kinetics.

Q. How is X-ray crystallography employed to determine the molecular conformation and intermolecular interactions of 1,3,4-oxadiazole derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Growing high-quality crystals via slow evaporation in ethanol or DMSO/water mixtures .

- Data collection using MoKα radiation (λ = 0.71073 Å) and refinement with SHELXL .

- Analyzing dihedral angles (e.g., oxadiazole ring vs. aryl substituents: 32.41°–74.51°) and hydrogen-bonding motifs (e.g., N–H⋯N interactions forming R₂²(8) ring motifs) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogenation) influence the biological activity of 1,3,4-oxadiazol-2-amine analogs?

Structure-activity relationship (SAR) studies reveal:

- Anticancer activity : Substitution with electron-withdrawing groups (e.g., 4-chlorophenoxy) enhances cytotoxicity by improving membrane permeability. For example, N-aryl derivatives show IC₅₀ values <10 µM against breast cancer (MCF-7) .

- Antioxidant activity : Methoxy or hydroxyl groups at the para position increase radical scavenging (DPPH assay: 70–85% inhibition at 100 µM) .

- Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like PDE4 or tubulin .

Q. What methodologies resolve discrepancies in reported biological activity data for 1,3,4-oxadiazole derivatives?

Contradictions often arise from assay variability. Solutions include:

Q. How do hydrogen-bonding networks and π-stacking interactions affect the solid-state properties of these compounds?

Crystal packing analysis via SCXRD shows:

- Hydrogen bonds : N–H⋯N interactions create inversion dimers (e.g., R₂²(8) motifs) with bond lengths of 2.12–2.18 Å .

- π-stacking : Aryl ring interactions (e.g., centroid distances of 3.29–3.46 Å) stabilize layered structures, influencing melting points and solubility .

- Weak C–H⋯O interactions contribute to 3D network formation, critical for predicting crystallinity .

Methodological Challenges and Solutions

Q. What strategies mitigate disorder in crystallographic refinement for flexible substituents (e.g., 4-chlorophenoxy groups)?

Q. How can computational chemistry complement experimental data in predicting reactivity and stability?

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare with SCXRD data .

- Molecular dynamics (MD) : Simulate solvation effects (e.g., in water/ethanol mixtures) to correlate with experimental solubility .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., % contribution of H⋯H contacts: 35–40%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.